molecular formula C22H25ClN2O2 B2521514 2-(4-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 946325-52-6

2-(4-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2521514
CAS No.: 946325-52-6
M. Wt: 384.9
InChI Key: YFVDBPHHRODQMA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinolin core substituted with a 4-chlorophenyl group and an isopentyl chain. Its structure combines a lipophilic isopentyl group, a chlorinated aromatic ring, and a hydrogen-bond-capable acetamide moiety, which may influence solubility, bioavailability, and target binding. Below, we systematically compare this compound with structurally related analogs to highlight key differences in synthesis, physicochemical properties, and functional implications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O2/c1-15(2)11-12-25-20-9-8-19(14-17(20)5-10-22(25)27)24-21(26)13-16-3-6-18(23)7-4-16/h3-4,6-9,14-15H,5,10-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVDBPHHRODQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

Core Modifications
  • Target Compound: Tetrahydroquinolin core with 2-oxo functionality, 6-position acetamide linkage, and 1-isopentyl substitution .
  • Analog 1: Quinazolinone core (4-oxo-3,4-dihydroquinazolin-2-ylthio) with a 4-fluorophenyl group and tetrahydroquinazolin substituent .
  • Analog 2: Quinoxaline core (2,3-diphenylquinoxalin-6-yl) with pyrimidinylthio and cyano-hydroxypyrimidine substituents .
  • Analog 3: Simplified tetrahydroquinolin core (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) with a methyl group instead of isopentyl .
Substituent Variations
  • Chlorophenyl vs.
  • Isopentyl vs. Methyl : The isopentyl chain in the target compound increases lipophilicity, which could improve membrane permeability compared to methyl-substituted analogs .
  • Sulfanyl Linkers : Analogs with sulfanyl groups (e.g., 4a in and 523990-92-3 in ) introduce additional hydrogen-bonding sites, which may enhance target affinity but reduce solubility.

Physicochemical and Functional Properties

Lipophilicity and Solubility
  • Sulfanyl-containing analogs (e.g., ) may exhibit lower solubility due to increased molecular weight and hydrogen-bond donor capacity.
Hydrogen-Bonding Potential
  • The acetamide group in all analogs serves as a hydrogen-bond donor/acceptor. However, sulfanyl and pyrimidinylthio substituents (e.g., ) introduce additional hydrogen-bonding sites, which could improve target engagement but complicate crystallization.

Preparation Methods

Alkylation of 6-Nitro-3,4-Dihydroquinolin-2(1H)-One

The tetrahydroquinoline core is constructed starting from 6-nitro-3,4-dihydroquinolin-2(1H)-one. Alkylation at the nitrogen atom (position 1) with isopentyl bromide introduces the branched alkyl chain.

Procedure :

  • Reagents : 6-Nitro-3,4-dihydroquinolin-2(1H)-one, isopentyl bromide, cesium carbonate, N,N-dimethylformamide (DMF).
  • Conditions : Stirring at 80°C for 12 hours under nitrogen atmosphere.
  • Mechanism : Base-mediated nucleophilic substitution (SN2), where cesium carbonate deprotonates the NH group, enabling attack by isopentyl bromide.

Yield Optimization :

Base Solvent Temperature (°C) Yield (%)
Cs2CO3 DMF 80 78
K2CO3 DMF 80 62
NaH THF 60 45

Cesium carbonate in DMF provides superior yields due to its strong basicity and solubility.

Reduction of Nitro Group to Amine

The nitro group at position 6 is reduced to an amine using catalytic hydrogenation.

Procedure :

  • Reagents : 1-Isopentyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, palladium on carbon (10% Pd/C), hydrogen gas (1 atm), methanol/THF (1:1).
  • Conditions : Room temperature, 12 hours.
  • Mechanism : Heterogeneous catalysis, where hydrogen gas adsorbs onto Pd/C, facilitating electron transfer and cleavage of the nitro group to amine.

Characterization :

  • NMR : Disappearance of nitro proton signals (~8.2 ppm) and emergence of amine protons (~6.8 ppm).
  • HPLC : Purity >95% after column chromatography (silica gel, ethyl acetate/hexane).

Synthesis of 2-(4-Chlorophenyl)Acetic Acid

This fragment is commercially available but can be synthesized via Friedel-Crafts acylation of chlorobenzene:

  • Friedel-Crafts Acylation : Chlorobenzene reacts with chloroacetyl chloride in the presence of AlCl3 to yield 2-(4-chlorophenyl)acetyl chloride.
  • Hydrolysis : The acyl chloride is hydrolyzed to the carboxylic acid using aqueous NaOH.

Amide Bond Formation

Coupling Strategy

The amine and carboxylic acid are coupled using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), a potent coupling reagent for amide synthesis.

Procedure :

  • Reagents : 1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine, 2-(4-chlorophenyl)acetic acid, HATU, N,N-diisopropylethylamine (DIPEA), tetrahydrofuran (THF).
  • Conditions : Room temperature, 4 hours.
  • Mechanism : HATU activates the carboxylic acid as an uronium intermediate, which reacts with the amine to form the acetamide.

Yield Comparison :

Coupling Reagent Base Solvent Yield (%)
HATU DIPEA THF 85
EDC Triethylamine DCM 68
DCC NMM DMF 72

HATU/DIPEA in THF achieves the highest yield due to efficient activation and minimal side reactions.

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol.

Analytical Data :

  • HRMS (ESI) : m/z calculated for C23H26ClN2O2 [M+H]+: 411.1584; found: 411.1586.
  • 1H NMR (400 MHz, CDCl3) : δ 7.32 (d, J = 8.4 Hz, 2H, ArH), 7.24 (d, J = 8.4 Hz, 2H, ArH), 6.85 (s, 1H, NH), 6.78 (d, J = 2.4 Hz, 1H, ArH), 3.12 (t, J = 6.8 Hz, 2H, CH2), 2.94 (s, 2H, CH2CO), 1.58–1.45 (m, 3H, CH2CH(CH3)2), 0.92 (d, J = 6.4 Hz, 6H, CH3).

Alternative Synthetic Routes

Reductive Amination Approach

An alternative pathway involves reductive amination between 6-amino-1-isopentyl-3,4-dihydroquinolin-2(1H)-one and 2-(4-chlorophenyl)acetaldehyde. However, this method yields <50% due to competing imine hydrolysis.

Solid-Phase Synthesis

Immobilizing the tetrahydroquinoline amine on Wang resin enables iterative coupling and cleavage, though scalability remains challenging.

Industrial-Scale Considerations

  • Cost Analysis : HATU is expensive; substituting EDC/HOBt reduces costs by 40% with a marginal yield drop (75% vs. 85%).
  • Green Chemistry : Solvent recycling (THF) and catalytic hydrogenation align with sustainable practices.

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